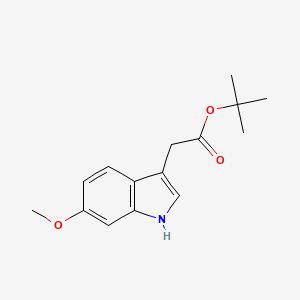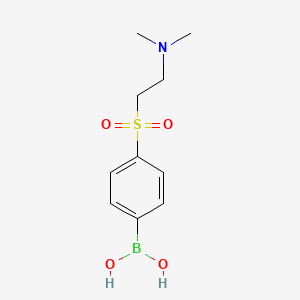
2-(Naphthalen-2-ylsulfanyl)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-ylsulfanyl)cyclohexanone is an organic compound with the molecular formula C16H16OS It features a cyclohexanone ring substituted with a naphthalen-2-ylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-ylsulfanyl)cyclohexanone typically involves the reaction of cyclohexanone with a naphthalen-2-ylsulfanyl reagent under controlled conditions. One common method is the nucleophilic substitution reaction where the naphthalen-2-ylsulfanyl group is introduced to the cyclohexanone ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-ylsulfanyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The naphthalen-2-ylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Naphthalen-2-ylsulfanyl)cyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-ylsulfanyl)cyclohexanone involves its interaction with molecular targets such as enzymes and receptors. The naphthalen-2-ylsulfanyl group can interact with hydrophobic pockets in proteins, while the cyclohexanone moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: A simpler analog with a ketone functional group.
2-(Naphthalen-2-ylsulfanyl)cyclopentanone: A similar compound with a cyclopentanone ring instead of cyclohexanone.
2-(Naphthalen-1-ylsulfanyl)cyclohexanone: A positional isomer with the naphthalen-1-ylsulfanyl group.
Uniqueness
2-(Naphthalen-2-ylsulfanyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a naphthalen-2-ylsulfanyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
CAS No. |
32090-18-9 |
|---|---|
Molecular Formula |
C16H16OS |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-naphthalen-2-ylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C16H16OS/c17-15-7-3-4-8-16(15)18-14-10-9-12-5-1-2-6-13(12)11-14/h1-2,5-6,9-11,16H,3-4,7-8H2 |
InChI Key |
MSDDYIGXBNTCTB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)C(C1)SC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-(6-Methoxypyrimidin-4-yl)-2-methyl-2,7-diazaspiro[4.5]decane](/img/structure/B11857622.png)
![tert-Butyl 1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B11857630.png)
![2-[(Z)-benzylideneamino]-1H-isoquinoline-3,4-dione](/img/structure/B11857632.png)




![(S)-Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B11857679.png)
![2-{[tert-Butyl(dimethyl)silyl]oxy}-4-methoxybenzaldehyde](/img/structure/B11857682.png)
